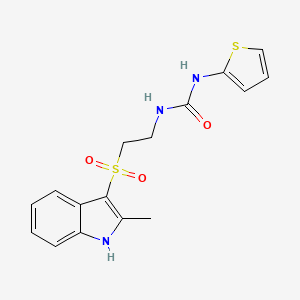![molecular formula C18H23N3O3S B2387841 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 391866-56-1](/img/structure/B2387841.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
a. Inhibition de la protéase SARS-CoV : Des chercheurs ont découvert que certains dérivés de ce composé présentent une inhibition non covalente puissante de la protéase 3CL du coronavirus du syndrome respiratoire aigu sévère (SARS-CoV) . Cette découverte est particulièrement pertinente dans le contexte du développement de médicaments antiviraux.
b. Propriétés antifongiques : Des études de docking moléculaire ont suggéré que les 1H-pyrazolo[3,4-b]pyridines possèdent des effets antifongiques . Des recherches supplémentaires sur leur mécanisme d'action et leurs applications cliniques potentielles sont en cours.
Activité biologique
L'activité biologique de ces composés est multiforme. Ils affectent la régulation du cycle cellulaire, la cicatrisation des plaies et l'apoptose. Par exemple, un dérivé de pyrazole synthétisé a démontré des effets sur la viabilité cellulaire et les niveaux de p27 .
Schémas de substitution
L'analyse des substituants aux positions N1, C3, C4, C5 et C6 dans les 1H-pyrazolo[3,4-b]pyridines révèle des informations précieuses. Notamment, les isomères 1H (substitués ou non substitués en N1) prédominent .
En résumé, le composé N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide est prometteur en chimie médicinale, en chimie synthétique et en recherche biologique. Ses diverses applications soulignent son importance dans les investigations scientifiques. 🌟
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with serine/threonine kinases, which are essential components of the map kinase signal transduction pathway .
Mode of Action
It’s suggested that the tert-butyl group in similar compounds occupies a lipophilic domain in the kinase, which is exposed upon rearrangement of the activation loop . This interaction could potentially lead to changes in the kinase’s activity.
Biochemical Pathways
The interaction with serine/threonine kinases suggests that it may influence the map kinase signal transduction pathway , which plays a crucial role in various cellular functions, including cell growth, differentiation, and response to external stress.
Result of Action
The interaction with serine/threonine kinases could potentially lead to changes in various cellular functions, including cell growth, differentiation, and response to external stress .
Action Environment
Factors such as ph and temperature have been found to affect the yield of similar compounds
Propriétés
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-18(2,3)21-16(12-9-25-10-13(12)20-21)19-17(22)11-7-6-8-14(23-4)15(11)24-5/h6-8H,9-10H2,1-5H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIKKCRRASBKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)

![1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2387761.png)

![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2387767.png)
![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2387774.png)


![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)

![7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2387781.png)
